3-Methyl-2-(trimethylsilyl)-1H-indole
Overview
Description
3-Methyl-2-(trimethylsilyl)-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Methyl-2-(trimethylsilyl)-1H-indole can be achieved through a palladium-catalyzed annulation of internal alkynes with ortho-iodoaniline. The reaction involves the following steps :
Reactants: 2-iodoaniline, palladium (II) acetate, triphenylphosphine, sodium carbonate, tetra-n-butylammonium chloride, N,N-dimethylformamide (DMF), and 1-trimethylsilyl-1-propyne.
Reaction Conditions: The mixture is stirred at room temperature under a nitrogen atmosphere, followed by heating at 100°C for 20 hours.
Workup: The reaction mixture is cooled, and the product is extracted using diethyl ether and purified by flash column chromatography on silica gel.
Chemical Reactions Analysis
3-Methyl-2-(trimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-Methyl-2-(trimethylsilyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(trimethylsilyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The indole moiety is known to interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
3-Methyl-2-(trimethylsilyl)-1H-indole can be compared with other similar compounds, such as:
2-Trimethylsilyl-1H-indole: Lacks the methyl group at the 3-position.
3-Methyl-1H-indole: Lacks the trimethylsilyl group.
2,3-Dimethyl-1H-indole: Contains an additional methyl group instead of the trimethylsilyl group.
The presence of the trimethylsilyl group in this compound makes it unique by enhancing its stability and reactivity, which is not observed in the other similar compounds .
Properties
IUPAC Name |
trimethyl-(3-methyl-1H-indol-2-yl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NSi/c1-9-10-7-5-6-8-11(10)13-12(9)14(2,3)4/h5-8,13H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIGGPGSGOQXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718643 | |
Record name | 3-Methyl-2-(trimethylsilyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135189-98-9 | |
Record name | 3-Methyl-2-(trimethylsilyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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